2-(2-Indolyl)-1-phenylethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-15(13)17-14/h1-10,17H,11H2 |
InChI Key |
CGDXADFJAQECET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Indolyl 1 Phenylethanone and Analogs
Direct Synthetic Routes to 2-(2-Indolyl)-1-phenylethanone
Direct synthetic routes to this compound typically involve the formation of the indole (B1671886) ring system from acyclic precursors in a manner that directly installs the desired phenylethanone substituent at the 2-position. Key among these methods are condensation reactions like the Fischer and Bischler indole syntheses.
Condensation Reactions Involving Indole and Phenylethanone Precursors
Condensation reactions are a cornerstone of indole synthesis. These methods construct the heterocyclic ring from simpler, non-cyclic starting materials.
The Fischer indole synthesis is a venerable and highly versatile method for preparing indoles. rsc.orgwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a ketone or aldehyde. byjus.com To synthesize this compound via this route, phenylhydrazine would be reacted with a ketone possessing the phenacyl moiety, such as 1-phenyl-2-propanone or a related derivative. The reaction is often performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. byjus.com A variety of acids can be employed to catalyze the cyclization step.
Another powerful method is the Bischler-Möhlau indole synthesis , which directly yields 2-arylindoles. wikipedia.org This reaction classically involves the condensation of an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.org For the synthesis of the parent compound, this would involve reacting phenacyl bromide with aniline. The conditions for this reaction have historically been harsh, which has limited its application. wikipedia.org However, recent modifications, such as the use of microwave irradiation, have enabled the synthesis to proceed under solvent-free conditions with improved yields. organic-chemistry.orgsciforum.net
A summary of typical reactants and conditions for these condensation reactions is presented in Table 1.
| Synthesis Name | Aryl Component | Carbonyl/Acyl Component | Typical Conditions |
| Fischer Indole | Phenylhydrazine | 1-Phenyl-2-propanone | Acid catalyst (PPA, H₂SO₄, ZnCl₂, etc.), Heat |
| Bischler-Möhlau | Aniline | α-Bromo-acetophenone | Excess aniline, Heat; or Microwave irradiation (solvent-free) |
| Modified Bischler | Anilines | Phenacyl bromides | Solid-state reaction with NaHCO₃, then microwave irradiation with anilinium bromides. sciforum.net |
Table 1. Reactants and Conditions for Direct Condensation Syntheses.
The choice of catalyst is critical for the success of these condensation reactions. The Fischer indole synthesis can be catalyzed by a wide range of both Brønsted and Lewis acids. wikipedia.org
Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (TsOH) are commonly employed. wikipedia.org PPA is often used as both a catalyst and a solvent at high temperatures. rsc.org Heteropolyacids have also been shown to be effective and environmentally benign catalysts for this transformation. dergipark.org.tr
Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for the Fischer synthesis. wikipedia.org The use of a marine sponge/H₃PO₄ mixture has been reported as a naturally occurring and effective catalyst for the indolization of phenylhydrazones under solvent-free conditions. brieflands.com
In the Bischler-Möhlau synthesis, the reaction has traditionally been carried out under harsh thermal conditions, often with an excess of the aniline reactant which can also act as a proton source upon formation of anilinium salts. wikipedia.org Modern variations have introduced catalytic systems to improve yields and moderate reaction conditions. For instance, lithium bromide has been used as a catalyst. wikipedia.org Microwave-assisted synthesis, often performed in the solid state or with minimal solvent, has proven to be a highly efficient method, significantly reducing reaction times and often improving yields. organic-chemistry.orgsciforum.net In some microwave-assisted procedures, anilinium bromides, formed in situ, act as the acidic catalyst for the cyclization step. sciforum.net
The efficacy of different catalytic systems for the Fischer indole synthesis is highlighted in Table 2.
| Catalyst Type | Specific Catalyst | Solvent | Temperature | Efficacy Notes |
| Brønsted Acid | PPA | Neat or THF | Reflux | Widely used, effective for a range of substrates. rsc.org |
| Brønsted Acid | H₂SO₄ | Various | Heat | Strong acid, can lead to side reactions with sensitive substrates. wikipedia.org |
| Lewis Acid | ZnCl₂ | Acetic Acid | Heat | Common and effective, particularly in acetic acid. nih.gov |
| Solid Acid | Clayzic | Neat (One-pot) | - | Eco-friendly, provides good yields for 2-arylindoles. innovareacademics.in |
| Heteropolyacid | H₃PW₁₂O₄₀ | Methanol | Reflux | Environmentally benign, high yields, shorter reaction times under reflux. dergipark.org.tr |
| Natural Catalyst | Marine Sponge/H₃PO₄ | Solvent-free | Room Temp. | Green chemistry approach, effective for indolization of phenylhydrazones. brieflands.com |
Table 2. Catalytic Systems for Fischer Indole Synthesis.
Strategies Involving Indole Functionalization at the 2-Position
An alternative approach to synthesizing this compound involves the direct functionalization of a pre-formed indole ring at the C-2 position. This is often challenging due to the inherent reactivity of the indole nucleus, where electrophilic substitution typically favors the C-3 position. bhu.ac.in Therefore, these methods often require N-protection or the use of transition-metal catalysis to achieve C-2 selectivity.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-C bonds at specific positions of the indole ring. For instance, a 2-haloindole, such as 2-bromoindole, can be coupled with an appropriate organometallic reagent. A potential, though not explicitly detailed in the provided context, Suzuki-Miyaura coupling could involve the reaction of a 2-bromoindole with a phenacylboronic acid derivative in the presence of a palladium catalyst and a base. researchgate.net The synthesis of highly substituted indoles has been achieved through palladium-catalyzed Sonogashira and Suzuki coupling reactions of 3-iodoindoles, demonstrating the utility of these methods for C-C bond formation on the indole core. nih.gov
Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. However, the acylation of indole typically occurs at the C-3 position. acs.orgscispace.com To achieve acylation at the C-2 position, the more reactive C-3 position must be blocked, or the nitrogen atom must be substituted with a directing group. For example, lithiation of N-protected indoles at the C-2 position, followed by reaction with an appropriate electrophile, can provide 2-substituted indoles. bhu.ac.in
This strategy involves starting with an indole that already bears a substituent at the 2-position, which is then chemically transformed into the desired phenylethanone group. For example, one could envision a 2-indolecarboxaldehyde being subjected to a Grignard reaction with a benzylmagnesium halide, followed by oxidation of the resulting secondary alcohol to the ketone. Another approach could involve the reaction of a 2-lithiated indole with phenacyl bromide, although side reactions would be a concern. A reported method involves treating 2-formyl indoles with 2-bromo-1-phenylethanone and an alkyne, leading to a ring-expansion reaction rather than simple substitution, highlighting the complex reactivity of these systems. researchgate.net
Indirect Approaches and Multi-Step Synthesis
Indirect and multi-step synthetic routes are fundamental in constructing complex molecules like this compound and its analogs. These methods offer the flexibility to build the target structure from simpler, readily available precursors, allowing for greater control over the final product's constitution and substitution pattern.
Modular Synthesis from Simpler Building Blocks
Modular synthesis represents a powerful strategy where complex molecules are assembled from distinct, pre-functionalized building blocks. This approach allows for diversity and complexity to be built systematically.
One such modular approach involves a formal [2+2+1] annulation reaction to create highly substituted tetrahydroindoles. lsu.edu This method utilizes three accessible components: silyloxyallyl cations (as an electrophile), silylenol ethers, and primary amines (as nucleophiles). The process begins with the formation of a monosilylated 1,4-diketone intermediate, which then undergoes a Paal-Knorr condensation with a primary amine to furnish the final tetrahydroindole structure. lsu.edu While this example leads to a saturated indole ring, the underlying principle of combining distinct building blocks is central to modular synthesis.
Another modular strategy is the Fischer indole synthesis, which can be combined with other reactions in a multi-component fashion. For instance, a three-component approach to 3-substituted 2-quinolones uses arylhydrazines, 2-nitroalkenes, and acetophenone (B1666503). rsc.org In this sequence, the indole ring is first formed in situ from the arylhydrazine and acetophenone in polyphosphoric acid (PPA), followed by a cascade reaction with the nitroalkene to yield the quinolone. rsc.orgmdpi.comresearchgate.net This highlights how the indole core itself can be constructed as one module within a larger convergent sequence.
The synthesis of 2-aryl indoles can also be achieved through a convergent N-heterocyclic carbene (NHC) catalyzed reaction. nih.gov This strategy involves the reaction of an acyl-anion equivalent with a transient aza-ortho-quinone methide (Ao-QM) to form a key 2'-aminobenzylic ketone intermediate. This intermediate then undergoes an acid-promoted dehydration and cyclization to yield the 2-aryl indole. nih.gov This method demonstrates the assembly of the final product from two distinct, electronically complementary building blocks.
A summary of modular approaches is presented in the table below.
| Strategy | Building Blocks | Key Intermediate/Reaction | Final Product Class | Reference |
| Formal [2+2+1] Annulation | Silyloxyallyl cation, Silylenol ether, Primary amine | Monosilylated 1,4-diketone / Paal-Knorr condensation | Tetrahydroindoles | lsu.edu |
| Three-Component Hetero-annulation | Arylhydrazine, Acetophenone, 2-Nitroalkene | In situ Fischer indole synthesis / ANRORC cascade | 3-Substituted 2-quinolones | rsc.org |
| NHC-Catalyzed Convergent Synthesis | Acyl-anion equivalent, Aza-ortho-quinone methide | 2'-Aminobenzylic ketone | 2-Aryl indoles | nih.gov |
Transformations of Structurally Related Indolyl Ketones (e.g., 2,2-di(1H-indol-3-yl)-1-phenylethanone)
The chemical modification of existing indolyl ketone frameworks is a viable route to generate structural diversity. A key precursor in this context is 2,2-di(1H-indol-3-yl)-1-phenylethanone, often referred to as an α,α-bis(indol-3-yl) ketone.
These bis(indolyl) ketones can be synthesized through the Friedel-Crafts reaction of indoles with α-oxoaldehydes, such as phenylglyoxal, catalyzed by a Brønsted acid like p-toluenesulfonic acid (PTSA). core.ac.uk The reaction proceeds efficiently with a range of substituted indoles, including those with electron-withdrawing groups, and can also be performed with aliphatic 2-oxoaldehydes. core.ac.uk
Once formed, these ketones can serve as substrates for further transformations. For example, 2,2-di(1H-indol-3-yl)-1-phenylethanone can react with phenylacetylene (B144264) in the presence of n-butyllithium (n-BuLi) to yield 1,1-di-(1H-indol-3-yl)-2,4-diphenylbut-3-yn-2-ol. acs.orgnih.gov This demonstrates the reactivity of the ketone's carbonyl group towards nucleophilic addition, allowing for the introduction of new functionalities.
Similarly, a mild and efficient method has been developed for the synthesis of unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives. researchgate.net This is achieved through the regioselective Friedel-Crafts alkylation of 2-hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide derivatives with various indoles, catalyzed by aluminum chloride (AlCl₃). This transformation showcases the conversion of a hydroxyl-containing indolyl precursor into a bis-indolyl structure, highlighting the versatility of related scaffolds. researchgate.net
The table below summarizes the synthesis and transformation of these related ketones.
| Starting Material | Reagents | Catalyst/Conditions | Product | Reference |
| Indole, Phenylglyoxal | MeCN, rt | p-Toluenesulfonic acid | 2,2-di(1H-indol-3-yl)-1-phenylethanone | core.ac.uk |
| 2,2-di(1H-indol-3-yl)-1-phenylethanone | Phenylacetylene, n-BuLi | THF | 1,1-di-(1H-indol-3-yl)-2,4-diphenylbut-3-yn-2-ol | acs.orgnih.gov |
| 2-Hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide, Indole | Dichloromethane, rt | AlCl₃ | Unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide | researchgate.net |
Preparation of Key Intermediates for Convergent Synthesis
Convergent synthesis relies on the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. This approach is often more efficient than linear synthesis for complex targets. The preparation of well-defined indolyl ketone intermediates is central to many such strategies. google.com
In the total synthesis of dimeric indole alkaloids, a tricyclic ketone intermediate can be prepared via a multi-step route. jst.go.jp This ketone is then subjected to Fischer indole synthesis conditions with a substituted phenylhydrazine to construct the final, complex indole core. For example, heating the tricyclic ketone with 2,3-dimethoxyphenylhydrazine in refluxing benzene (B151609) to form the hydrazone, followed by treatment with acetic acid, affords the desired indolenine compound, a direct precursor to the natural product. jst.go.jp
Another example is seen in the total synthesis of the alkaloid minfiensine. rsc.org The synthesis commences with a Fischer indole synthesis between phenylhydrazine and 1,4-cyclohexanedione (B43130) monoethyleneacetal to produce a key indole intermediate. This intermediate is then elaborated over several steps into an aldehyde, which is a crucial component for a subsequent reductive amination reaction to build the rest of the molecular framework. rsc.org
The NHC-catalyzed synthesis of 2-aryl indoles also proceeds through a key 2'-aminobenzylic ketone intermediate. nih.gov The deliberate design of a reaction to access this specific intermediate, which can be readily cyclized to the indole, exemplifies the power of a convergent strategy where the final ring-closing step is simplified by the careful construction of its precursor. nih.gov
Principles of Sustainable Synthesis
The development of environmentally benign synthetic methodologies is a primary goal of modern chemistry. For the synthesis of this compound and related structures, this involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free Methods
Performing reactions without a solvent, or under neat conditions, offers significant environmental benefits by reducing solvent waste and simplifying product purification. benthamdirect.com
One prominent solvent-free technique is mechanochemistry, often performed in a ball mill. tandfonline.com The Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with various substituted acetophenones to produce indolyl chalcones has been achieved efficiently using liquid-assisted grinding. This method requires only a minimal amount of a liquid additive (e.g., 100 μL of ethanol) and drastically reduces reaction times compared to conventional solution-based methods. tandfonline.com
The synthesis of bis(indolyl)methanes, which are structurally analogous to the precursors of this compound, has been achieved under solvent-free conditions using various catalysts. Ammonium chloride, an inexpensive and readily available reagent, has been shown to efficiently catalyze the reaction between indoles and aldehydes or ketones at 90°C. researchgate.net Similarly, a PEG1000-based dicationic acidic ionic liquid has been used as a recyclable catalyst for the solvent-free synthesis of bis(indolyl)methanes. researchgate.net Another approach utilizes silica (B1680970) gel in a ball mill, where the silica acts as both a grinding medium and an acid catalyst. researchgate.net
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has also been identified as an effective catalyst for the synthesis of 3-substituted indoles under solvent-free conditions at 80 °C, outperforming other bases. rsc.org
| Reaction Type | Catalyst/Conditions | Key Advantages | Product Class | Reference |
| Claisen-Schmidt Condensation | Ball mill, Liquid-assisted grinding | Short reaction times, minimal solvent | Indolyl chalcones | tandfonline.com |
| Electrophilic Substitution | Ammonium chloride, 90°C | Inexpensive, readily available catalyst | Bis(indolyl)methanes | researchgate.net |
| Electrophilic Substitution | PEG1000-DAIL | Recyclable catalyst, high chemoselectivity | Bis(indolyl)methanes | researchgate.net |
| Electrophilic Substitution | TBAF, 80°C | High yield, mild conditions | 3-Substituted indoles | rsc.org |
Reactions in Aqueous Media
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.net Developing synthetic protocols that function in water is a key area of research.
An efficient synthesis of trifluoromethyl(indolyl)phenylmethanols has been developed through the reaction of indoles with aromatic fluoromethyl ketones in water. nih.govbeilstein-journals.org This reaction is catalyzed by a combination of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium bromide (n-Bu₄PBr). The protocol is mild, provides high yields without the need for column chromatography, and the catalytic system can be recycled. nih.govbeilstein-journals.org
The synthesis of bis(indolyl)methanes (BIMs) has also been successfully conducted in aqueous media. Molecular bromine (Br₂) in water has been shown to catalyze the reaction of indoles with carbonyl compounds. nih.govbeilstein-journals.org More recently, N-heterocyclic iod(az)olium salts have been employed as halogen-bond donors to catalyze the synthesis of BIMs in water with low catalyst loading (0.5 mol %). beilstein-journals.org
Furthermore, the Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted to aqueous conditions. The use of a bissulfonic acid type acidic ionic liquid as a catalyst enables the reaction of aldehydes or ketones with aromatic hydrazines to proceed efficiently in water, offering mild conditions and a reusable catalyst system. google.com
| Reaction Type | Catalyst/Conditions | Key Advantages | Product Class | Reference |
| Friedel-Crafts type reaction | K₂CO₃ / n-Bu₄PBr, Water, rt | Mild, high yield, recyclable catalyst | Trifluoromethyl(indolyl)phenylmethanols | nih.govbeilstein-journals.org |
| Friedel-Crafts type reaction | Br₂, Water, 50°C | Rapid reaction, good yields | Bis(indolyl)methanes | nih.govbeilstein-journals.org |
| Friedel-Crafts type reaction | N-heterocyclic iod(az)olium salt, Water | Low catalyst loading, good yields | Bis(indolyl)methanes | beilstein-journals.org |
| Fischer Indole Synthesis | Bissulfonic acid acidic ionic liquid, Water, 20-100°C | Reusable catalyst, environmentally friendly | Indole compounds | google.com |
Design and Application of Recyclable Catalytic Systems
The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and production costs. In the context of synthesizing analogs of this compound, several innovative and reusable catalysts have been explored.
One notable system involves the use of a simple combination of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (n-Bu₄PBr) in water for the synthesis of trifluoromethyl(indolyl)phenylmethanols, which are analogs of the target compound. nih.govbeilstein-journals.org This protocol is advantageous due to its operational simplicity, high yields, and the ability to perform the reaction without the need for column chromatography for purification. nih.govbeilstein-journals.org The recyclability of the K₂CO₃/n-Bu₄PBr catalytic system has been demonstrated, proving its efficiency for multiple reaction cycles. nih.govbeilstein-journals.org In a study, the catalytic system was recovered by simple filtration of the product and reused for up to five cycles. nih.govbeilstein-journals.orgbeilstein-archives.org While the yield remained high for the first four cycles (ranging from 99% down to 84%), a decrease to 67% was observed in the fifth cycle, likely due to catalyst dilution during the recovery process. beilstein-journals.orgbeilstein-archives.org
Another approach in the broader synthesis of indole derivatives involves a copper-aluminium hydrotalcite (CuAl–HT) catalyst. rsc.org This heterogeneous catalyst was developed for the intramolecular dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol (B1265811) to produce indole. rsc.org The CuAl–HT catalyst is prepared using a facile one-pot method and demonstrates high activity. rsc.org Importantly, it can be recycled multiple times without a significant loss of catalytic activity, presenting an economically advantageous and environmentally friendly option due to the avoidance of expensive materials. rsc.org
For the synthesis of bis(indolyl)methanes (BIMs), which are structurally related to the target compound, hyper-cross-linked polyaromatic spheres decorated with bromomethyl groups have been employed as an efficient and recyclable catalyst. nih.govacs.org These solid catalysts are synthesized via a Friedel–Crafts bromomethylation followed by self-polymerization. nih.gov The resulting three-dimensional carbon microspheres possess unreacted bromomethyl groups on their surface that catalyze the electrophilic substitution reaction of indoles with aldehydes. acs.org This method offers high product yields under neat conditions and is characterized by its environmental benignity, short reaction times, and catalyst recyclability. nih.govacs.org
The table below summarizes the performance of a recyclable catalytic system in the synthesis of a this compound analog.
| Cycle | Yield (%) |
| 1 | 99 |
| 2 | 95 |
| 3 | 90 |
| 4 | 84 |
| 5 | 67 |
Process Optimization for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production necessitates rigorous process optimization to ensure safety, cost-effectiveness, and high throughput. For analogs of this compound, research has demonstrated the potential for scalable synthesis.
A significant achievement in this area is the gram-scale synthesis of 2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ols, which are fluorinated analogs. nih.govbeilstein-journals.orgd-nb.info Using the aforementioned K₂CO₃/n-Bu₄PBr catalytic system in water, researchers have successfully scaled up the reaction. nih.govbeilstein-journals.orgd-nb.info For instance, the reaction of 5-methoxyindole (B15748) (6.8 mmol) with 2,2,2-trifluoroacetophenone (B138007) (7.5 mmol) yielded 2.14 g (98%) of the desired product. beilstein-journals.org Similarly, the reaction of indole (8.5 mmol) with 2,2,2-trifluoroacetophenone (9.4 mmol) produced 2.39 g (96%) of the corresponding analog. beilstein-journals.orgd-nb.info These results underscore the protocol's efficiency and robustness for larger-scale preparations without a decrease in yield. beilstein-archives.org
The principles of process optimization often involve a Design of Experiments (DoE) approach to systematically evaluate the impact of various reaction parameters. sci-hub.seacs.org While specific DoE studies for this compound are not detailed in the provided information, the general methodology would involve assessing factors such as reaction temperature, catalyst loading, substrate concentration, and reaction time to identify the optimal conditions for maximizing yield and purity while minimizing costs and environmental impact. sci-hub.seasischem.com The goal is to develop a process that is not only efficient but also robust and reproducible on a larger scale. asischem.com
The following table presents data from the gram-scale synthesis of two analogs of this compound, demonstrating the scalability of the synthetic protocol.
| Starting Material 1 (Indole) | Starting Material 2 (Ketone) | Product | Yield (g) | Yield (%) |
| 5-Methoxyindole | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 2.14 | 98 |
| Indole | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol | 2.39 | 96 |
Mechanistic Investigations of Chemical Transformations Involving 2 2 Indolyl 1 Phenylethanone
Elucidation of Reaction Pathways and Transition State Analysis
Understanding the reaction pathways of 2-(2-indolyl)-1-phenylethanone requires analyzing the reactivity at its key sites: the indole (B1671886) ring and the carbonyl group.
The indole ring is highly susceptible to electrophilic aromatic substitution (SEAr), with the preferred site of attack being the C3 position. bhu.ac.in This preference is due to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (an arenium ion or σ-complex) without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in
For this compound, the C2 position is already substituted. The substituent at C2, being an electron-withdrawing acyl group (even if separated by a methylene (B1212753) bridge), deactivates the pyrrole (B145914) portion of the indole nucleus towards further electrophilic attack. thieme-connect.com Consequently, electrophilic substitution would be expected to occur primarily at the C3 position. Should the C3 position be blocked, or under forcing Friedel-Crafts acylation conditions, substitution may occur on the benzene ring, typically at the C5 position. thieme-connect.com The general mechanism involves the attack of the indole's π-system on an electrophile (E⁺), forming a resonance-stabilized arenium ion, which then loses a proton to restore aromaticity. unacademy.com
The carbonyl carbon of the phenylethanone moiety is electrophilic and readily undergoes nucleophilic addition. This reaction proceeds via the attack of a nucleophile (:Nu⁻) on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. nih.gov
A characteristic reaction demonstrating this reactivity is the formation of an oxime. When treated with hydroxylamine (B1172632), the carbonyl group of this compound would be expected to undergo nucleophilic addition, followed by dehydration, to yield the corresponding oxime derivative. This type of transformation has been documented for structurally similar compounds, such as 2-((5-(1H-indol-3-yl)-4-allyl/phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone derivatives, which are converted to their oximes upon refluxing with hydroxylamine hydrochloride and sodium acetate. mdpi.com
While specific intramolecular rearrangements of this compound are not extensively documented, its structure allows for plausible transformations based on well-established reaction mechanisms for related compounds. wiley-vch.de
One such potential transformation is the Beckmann rearrangement. acs.org This acid-catalyzed reaction converts an oxime into an amide. If this compound were first converted to its oxime (as described in 3.1.2), treatment with an acid catalyst (e.g., H₂SO₄, PCl₅) could induce a 1,2-migration of one of the groups attached to the original carbonyl carbon (either the indolyl-methyl or the phenyl group) to the nitrogen atom. wiley-vch.de The choice of migrating group is determined by its stereochemical relationship (anti-periplanar) to the oxime's hydroxyl group. This would result in the formation of an N-substituted amide. Such rearrangements have been studied for related 1-(2-alkynylphenyl)ketoxime structures, which undergo a tandem Beckmann rearrangement and intramolecular cyclization. acs.org
Another possibility involves acid-catalyzed rearrangements of the aromatic systems through the formation of ipso-arenium ions, where a proton adds to a substituted carbon, facilitating the 1,2-migration of that substituent. beilstein-journals.org
Role of Catalysts and Reagents in Mediating Chemical Processes
Catalysts play a crucial role in directing the reaction pathways of this compound, either by enhancing the electrophilicity of the ketone or by increasing the nucleophilicity of the indole or the α-carbon.
Brønsted and Lewis acids are commonly employed to activate carbonyl compounds toward nucleophilic attack. In reactions involving indolyl ketones, an acid catalyst coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by weak nucleophiles.
A well-studied analogous reaction is the conjugate addition of indoles to α,β-unsaturated ketones (chalcones). In this process, a Brønsted acid is proposed to protonate the carbonyl oxygen of the chalcone, creating a highly electrophilic intermediate that is readily attacked by the nucleophilic C3 position of an indole ring. nih.govmdpi.com This principle of carbonyl activation is directly applicable to this compound for reactions such as acetal (B89532) formation or reductions. Various acid catalysts have proven effective in such transformations.
Table 1: Examples of Acid Catalysts in Conjugate Addition of Indoles to Chalcones This table showcases catalysts that function by activating the ketone moiety, a mechanism relevant to this compound.
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| BiBr₃ (10 mol%) | Ethanol | 85 | scirp.org |
| [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] (10 mol%) | Acetonitrile | 97 | nih.gov |
| FeCl₃ (10 mol%) | Acetonitrile | 92 | scirp.org |
| GaCl₃ (10 mol%) | Dichloromethane | 95 | scirp.org |
| I₂ (20 mol%) | Acetonitrile | 94 | scirp.org |
Base catalysts typically function by deprotonating an acidic proton to generate a potent nucleophile. In the context of this compound, a base can act at two primary sites: the indole nitrogen (N-H) or the α-carbon (the methylene bridge).
Deprotonation of the Indole N-H: A base can remove the proton from the indole nitrogen, forming an indolide anion. This greatly enhances the nucleophilicity of the indole ring system, facilitating its attack on electrophiles. This mechanism is central to the reaction of indoles with electrophilic ketones, where a base like potassium carbonate (K₂CO₃), often aided by a phase-transfer catalyst, promotes the nucleophilic attack of the indole on the carbonyl carbon. nih.govbeilstein-journals.org
Deprotonation of the α-Carbon: A sufficiently strong base can deprotonate the methylene carbon situated between the indole ring and the carbonyl group, forming an enolate. This enolate is a powerful carbon-based nucleophile that can participate in reactions such as aldol (B89426) condensations or alkylations. For instance, the synthesis of indolyl-chalcone hybrids from 2-(1H-indol-1-yl)-1-phenylethanone (an N-isomer of the title compound) proceeds via the formation of an enolate with sodium hydroxide, which then attacks an aromatic aldehyde. researchgate.net A similar mechanism is central to the synthesis of α-(2-indolyl) ketones from 2-alkynylanilines, which proceeds through a base-promoted cyclization followed by the aroylation of a resulting carbanion intermediate. rsc.org
Table 2: Examples of Base-Catalyzed Reactions Involving Indoles and Ketones
| Reaction Type | Base / Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxyalkylation of Indole | K₂CO₃ / n-Bu₄PBr | Water | >99 | nih.gov |
| Hydroxyalkylation of Indole | Barton's Base (TMG) | - | Excellent | nih.gov |
| Chalcone Synthesis | NaOH | Ethanol | - | researchgate.net |
| Synthesis of α-(2-indolyl) ketones | t-BuOK | DMSO | up to 93 | rsc.org |
Metal-Catalyzed Pathways (e.g., gold catalysis, palladium catalysis)
Metal catalysts, particularly those based on gold and palladium, have proven to be powerful tools for activating and functionalizing indole derivatives. unimi.itnih.gov These catalysts operate through distinct mechanistic cycles, often involving the activation of C-H bonds or π-systems within the substrate. unimi.itnih.gov
Gold Catalysis:
Homogeneous gold catalysis is a potent method for activating unsaturated C-C bonds, such as those in alkynes and allenes, rendering them susceptible to nucleophilic attack. mdpi.commdpi.com In the context of indole chemistry, gold catalysts facilitate a variety of transformations, including hydroarylation and cycloisomerization reactions. unimi.itnih.gov
A general mechanism for the gold-catalyzed hydroarylation of an alkene with an indole involves the initial coordination of the cationic gold(I) catalyst to the C-C double bond, forming a π-complex. unimi.it This activation makes the alkene more electrophilic, allowing for a nucleophilic attack by the electron-rich indole ring. Subsequent protonolysis of the resulting carbon-gold bond regenerates the active catalyst and yields the alkylated indole product. unimi.it
In some instances, dual gold catalysis can be operative, where two gold centers are involved in the catalytic cycle. mdpi.com This can lead to unique reactivity and selectivity.
Palladium Catalysis:
Palladium-catalyzed reactions are central to modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency. diva-portal.org For indole derivatives, palladium catalysis often proceeds via C-H activation. beilstein-journals.orgunimi.it
A common catalytic cycle for the Pd(II)-catalyzed alkenylation of indoles begins with the generation of a σ-alkyl complex, which is often the rate-determining step. beilstein-journals.orgunimi.it This can occur through two primary pathways: "alkene activation," where the Pd(II) catalyst first coordinates to the alkene, followed by a nucleophilic attack from the indole, or "indole activation," where an electrophilic attack of the Pd(II) catalyst on the indole generates an indolyl-palladium(II) complex that then reacts with the alkene. beilstein-journals.org The resulting σ-alkyl complex then undergoes a syn-β-hydride elimination to form the alkenylindole product and a Pd(0) species. An oxidant is typically required to regenerate the active Pd(II) catalyst. beilstein-journals.orgunimi.it
The choice of palladium catalyst and reaction conditions, such as the solvent and base, can significantly influence the outcome, leading to either C-H or N-H functionalization of the indole ring. unimi.it For instance, the use of PdCl₂(MeCN)₂ with 1,4-benzoquinone (B44022) as an oxidant often favors C-3 functionalization, while switching to Pd(OAc)₂ with Na₂CO₃ and Bu₄NCl can promote N-H functionalization. unimi.it
| Catalyst Type | General Mechanism | Key Intermediates | Typical Reaction |
|---|---|---|---|
| Gold(I) | π-activation of unsaturated bonds followed by nucleophilic attack. unimi.itmdpi.com | Gold-π-alkene/alkyne complex, Gold-vinyl species. unimi.it | Hydroarylation, Cycloisomerization. unimi.it |
| Palladium(II) | C-H activation followed by coupling with a partner molecule. beilstein-journals.orgunimi.it | σ-Alkyl-palladium complex, Indolyl-palladium(II) complex. beilstein-journals.org | Alkenylation, Arylation. beilstein-journals.orgunimi.it |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates are influenced by factors such as reactant concentrations, temperature, and catalysts. upi.edu This information helps in elucidating the rate-determining step and optimizing reaction conditions. mt.com
The rate of a chemical reaction is defined as the change in the concentration of a reactant or product over time. upi.edu For a given reaction, the relationship between the rate and the concentration of reactants is expressed by the rate law, which includes a rate constant (k) and the reaction orders with respect to each reactant. upi.edu
For transformations involving this compound, kinetic studies can be performed using techniques like in-situ spectroscopy (e.g., UV-Vis, ReactIR) to monitor the concentration of species over the course of the reaction. mt.comsapub.org By analyzing the change in concentration versus time, one can determine the reaction order and the rate constant. upi.edu
For example, in a pseudo-first-order kinetic study, the concentration of one reactant is kept significantly higher than the others, making its concentration effectively constant throughout the reaction. sapub.org The observed rate constant (k_obs) can then be determined by fitting the concentration data to the appropriate integrated rate law. By performing a series of experiments where the concentration of the excess reactant is varied, the true rate constant and the reaction order with respect to that reactant can be determined.
The effect of temperature on the reaction rate is described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and the pre-exponential factor. sapub.org Plotting the natural logarithm of the rate constant versus the inverse of the temperature (Arrhenius plot) allows for the determination of the activation energy, which represents the minimum energy required for the reaction to occur. sapub.org
| Parameter | Description | Method of Determination |
|---|---|---|
| Reaction Rate | The speed at which reactants are converted into products. upi.edu | Monitoring concentration changes over time. mt.com |
| Rate Law | An equation that relates the reaction rate to the concentrations of reactants. upi.edu | Systematically varying reactant concentrations and measuring the effect on the rate. upi.edu |
| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. upi.edu | From the slope of a plot of concentration vs. time, depending on the reaction order. upi.edu |
| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. upi.edu | Method of initial rates or by fitting data to integrated rate laws. upi.edu |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. sapub.org | From the slope of an Arrhenius plot (ln(k) vs. 1/T). sapub.org |
Identification and Characterization of Reaction Intermediates and By-products
The identification and characterization of reaction intermediates and by-products are crucial for confirming a proposed reaction mechanism and for understanding sources of inefficiency in a chemical process. mt.com Transient intermediates, although often short-lived, are key species along the reaction coordinate.
In metal-catalyzed reactions of indole derivatives, various intermediates can be formed. For instance, in gold-catalyzed reactions, gold-carbene species can be generated from the rearrangement of propargyl esters. nih.gov In palladium-catalyzed C-H activation, palladacycles are common intermediates. snnu.edu.cn
By-products can arise from competing reaction pathways or the further transformation of the desired product. In the synthesis of 3-substituted indoles, the formation of bis(indolyl)methanes is a common side reaction, particularly when aldehydes are used as substrates, due to the high nucleophilicity of the indole ring. rsc.org
The characterization of these species often relies on a combination of spectroscopic techniques. In-situ methods like FTIR (ReactIR) and Raman spectroscopy can provide real-time information about the species present in the reaction mixture. mt.com For the isolation and definitive identification of stable intermediates and by-products, chromatographic separation followed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is typically employed. nih.gov
For example, in a multicatalytic one-pot reaction to generate indole derivatives, a Beckmann rearrangement product was identified as a key intermediate before the final intramolecular cyclization. acs.org In another study, the bioreduction of 2-chloro-1-phenylethanone was found to produce the corresponding (R)- and (S)-alcohols, with the stereoselectivity depending on the specific biocatalyst used. mdpi.com
| Species Type | Example | Context of Formation | Characterization Technique |
|---|---|---|---|
| Intermediate | Gold-carbene | Gold-catalyzed rearrangement of propargyl esters. nih.gov | In-situ Spectroscopy, Trapping experiments. |
| Intermediate | Palladacycle | Palladium-catalyzed C-H activation/annulation. snnu.edu.cn | X-ray crystallography, NMR. |
| By-product | Bis(indolyl)methane | Reaction of indoles with aldehydes. rsc.org | NMR, Mass Spectrometry. nih.gov |
| By-product | Over-oxidation products | Oxidative coupling reactions. | HPLC, LC-MS. |
Derivatives, Analogs, and Structure Reactivity Relationships of 2 2 Indolyl 1 Phenylethanone
Synthesis of Substituted 2-(2-Indolyl)-1-phenylethanone Derivatives
The synthesis of substituted derivatives of this compound can be systematically approached by introducing functional groups at three key positions: the phenyl ring of the ethanone (B97240) moiety, the indole (B1671886) ring, and the α-carbon of the ethanone linker.
Modifications on the phenyl ring of the ethanone portion are typically achieved by employing substituted acetophenones as starting materials in reactions such as the Fischer indole synthesis. This method involves the condensation of a substituted acetophenone (B1666503) with phenylhydrazine (B124118), followed by acid-catalyzed cyclization to form the corresponding 2-phenylindole (B188600) derivative. A variety of substituents can be introduced onto the phenyl ring, including electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH), and electron-withdrawing groups such as chloro (-Cl), bromo (-Br), and nitro (-NO2).
For instance, the reaction of various p-substituted acetophenones with phenylhydrazine in the presence of polyphosphoric acid yields the corresponding 2-(substituted-phenyl)-1H-indoles. Similarly, researchers have successfully synthesized a range of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles using a clayzic catalyst, demonstrating the versatility of this approach. These modifications significantly influence the electronic properties of the molecule, which can in turn affect its biological activity.
Table 1: Examples of Substituted Acetophenones Used in the Synthesis of 2-(Substituted-phenyl)-1H-indoles
| Acetophenone Derivative | Resulting Indole Derivative | Reference |
|---|---|---|
| p-Methoxyacetophenone | 2-(4-Methoxyphenyl)-1H-indole | |
| p-Chloroacetophenone | 2-(4-Chlorophenyl)-1H-indole | |
| 4'-Bromoacetophenone | 2-(4-Bromophenyl)-1H-indole |
The indole ring itself provides several positions for substitution, with the nitrogen atom (N-1) and various carbon atoms of the bicyclic system being amenable to functionalization. N-alkylation of the indole ring can be accomplished by reacting the parent indole with alkyl halides in the presence of a base. For example, the reaction of a 2-phenylindole with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate and DMF yields the corresponding N-ethyl acetate-2-phenylindole derivative.
Electrophilic substitution reactions on the indole ring, primarily at the C-3 position, are also a common strategy for introducing functional groups. However, for 2-substituted indoles, the reactivity at other positions can be exploited. For instance, methoxy groups have been introduced at various positions on the indole ring to study the impact on biological activity. The synthesis of these substituted indoles often involves multi-step sequences starting from appropriately substituted anilines or other precursors.
Table 2: Examples of Substitutions on the Indole Ring of 2-Phenylindole Derivatives
| Reagent/Method | Position of Substitution | Resulting Derivative | Reference |
|---|---|---|---|
| Ethyl chloroacetate / K2CO3 | N-1 | N-Ethyl acetate-2-phenylindole | |
| Sodium hydride / Methyl iodide | N-1 | 1-Methyl-2-phenylindole |
The α-carbon of the ethanone moiety is a reactive site that can participate in various chemical transformations. While direct functionalization of the α-carbon in this compound itself is not extensively detailed in the provided context, analogous reactions on similar ketones provide insights into potential synthetic routes. The presence of an α-hydrogen atom allows for enolate formation under basic conditions, which can then react with various electrophiles.
For instance, the α-carbon can be a key site for condensation reactions. The reaction of 2-(1H-indol-1-yl)-1-phenylethanone with substituted benzaldehydes in the presence of a strong base leads to the formation of chalcone-like structures, where the α-carbon is involved in a double bond formation. While this example involves a related isomer, the principle of α-carbon reactivity is applicable. Ketones lacking an α-hydrogen are unreactive in such condensation reactions.
Formation of Fused and Bridged Heterocyclic Systems
The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems through cyclization reactions. These reactions often involve the carbonyl group of the ethanone moiety and can lead to the formation of fused or bridged polycyclic frameworks.
The carbonyl group of the ethanone moiety is a key functional group for cyclization reactions, particularly with binucleophilic reagents like hydrazine (B178648) and its derivatives. The reaction of chalcones, which can be derived from indolyl ketones, with hydrazines is a well-established method for synthesizing pyrazoline rings.
Specifically, 1-(substituted-phenyl)-3-(1H-
Quantitative Structure-Reactivity Correlations for Chemical Reactivity
The reactivity of this compound and its derivatives is intricately linked to the electronic and steric properties of substituents on both the indole and phenyl rings. Understanding these relationships is crucial for predicting reaction outcomes and designing synthetic pathways.
The electronic nature of substituents significantly influences the reactivity of the indole nucleus and the phenyl ethanone moiety. These effects can be broadly categorized as inductive effects and resonance effects, which modulate electron density at various positions within the molecule. stpeters.co.in
Electron-donating groups (EDGs) on the indole ring, such as methoxy (-OCH3) or methyl (-CH3) groups, increase the nucleophilicity of the indole, particularly at the C3 position. rsc.org This enhanced electron density facilitates electrophilic substitution reactions. For instance, in the synthesis of 3-substituted indoles, electron-rich indoles generally provide higher yields. rsc.org Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density of the indole ring, deactivating it towards electrophilic attack. rsc.orglibretexts.org For example, 7-azaindole, with an electron-withdrawing nitrogen atom at the 7-position, is deactivated at the C3 position and may not participate in certain reactions. rsc.org
On the phenyl ring of the ethanone moiety, the electronic effects of substituents influence the electrophilicity of the carbonyl carbon. EWGs on the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org In contrast, EDGs on the phenyl ring decrease the electrophilicity of the carbonyl carbon. rsc.org
The interplay of these electronic effects can be observed in various reactions. For example, in the synthesis of trifluoromethyl(indolyl)phenylmethanols from indoles and trifluoroacetophenones, indoles bearing both electron-donating and electron-withdrawing groups are well-tolerated, leading to excellent yields. nih.gov This suggests that the high reactivity of the trifluoromethyl ketone starting material can overcome the deactivating effects of EWGs on the indole ring.
The following table summarizes the general effects of substituents on the reactivity of indole and phenyl aldehyde derivatives in the synthesis of 3-substituted indoles. rsc.org
| Substituent Position | Substituent Type | Effect on Reactivity | Yield |
| Indole (C5-position) | Electron-donating (e.g., -CH3) | Increases nucleophilicity | Higher |
| Indole (C5-position) | Electron-withdrawing (e.g., halogens) | Decreases nucleophilicity | Lower |
| Aryl Aldehyde | Electron-donating | Generally well-tolerated | Good |
| Aryl Aldehyde | Electron-withdrawing (e.g., -NO2, -F) | May decrease reactivity | Lower |
This table illustrates the general trends observed in the synthesis of 3-substituted indoles and may not be universally applicable to all reactions involving this compound derivatives.
Bulky substituents on either the indole or the phenyl ring can impede the approach of reactants, thereby influencing the reaction rate and the distribution of products. For example, in the synthesis of thieno[2,3-b]indole derivatives, sterically hindered substrates such as 1-(o-tolyl)ethanone result in lower product yields compared to less hindered reactants. nih.gov Similarly, the presence of a bulky group at the C2 position of the indole ring, such as a methyl group, can decrease reactivity. rsc.org
Steric effects also significantly impact regioselectivity, which is the preference for reaction at one position over another. In reactions where multiple isomers can be formed, steric hindrance often directs the incoming group to the less sterically crowded position. For instance, during the arylation of benzoic acids, ortho-substituted acids can react to give excellent yields, but if the substitution is at the meta position, steric hindrance from the ortho hydrogens can prevent the formation of the palladacycle intermediate, leading to exclusive monoarylation. nih.gov
The following table provides examples of how steric hindrance affects reaction outcomes in related indole chemistries. nih.govrsc.org
| Reactant | Bulky Substituent | Reaction Type | Observed Effect | Reference |
| 1-(o-tolyl)ethanone | o-tolyl group | Thieno[2,3-b]indole synthesis | Lower yield (37%) due to steric hindrance. | nih.gov |
| 1-(3-bromophenyl)ethanone | 3-bromophenyl group | Thieno[2,3-b]indole synthesis | Moderate yield (47%). | nih.gov |
| 1-chloro-2-ethylbenzene | o-ethylphenyl group | Thieno[2,3-b]indole synthesis | Lower yield (31%) due to steric hindrance. | rsc.org |
These examples highlight that as the steric bulk of the substituents increases, the reaction yield tends to decrease, demonstrating the significant influence of steric factors on reactivity.
Conformational Analysis and Dihedral Angles in Related Structures
The three-dimensional structure, including conformational preferences and dihedral angles, of this compound and its derivatives is fundamental to understanding their chemical behavior and interactions. Conformational analysis of related structures provides insight into the likely spatial arrangements of the indole and phenyl rings.
In derivatives containing both an indole ring and a phenyl ring attached to adjacent atoms, the dihedral angle between these two ring systems is a key conformational parameter. X-ray crystallographic studies of related compounds reveal that the indole and phenyl rings are typically not coplanar. For instance, in the crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, the carbonyl-bound phenyl ring forms a dihedral angle of 57.32 (5)° with the indole ring system. nih.govdoaj.org In another related structure, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, the dihedral angle between the indole mean plane and the 4-F-phenyl ring is 111.5 (3)°. scirp.org
The presence of substituents can influence these dihedral angles. In a series of 1-phenylsulfonyl-1H-indole derivatives, the sulfonyl-bound phenyl ring is nearly orthogonal to the indole ring system, with dihedral angles ranging from approximately 77° to 90°. nih.govnih.govscispace.com This orthogonality is attributed to the electron-withdrawing character of the phenylsulfonyl group. nih.gov
The following table presents dihedral angles from the crystal structures of several indole derivatives, illustrating the non-planar relationship between the indole and attached phenyl rings.
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
| (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone | Indole Ring System | Carbonyl-bound Phenyl Ring | 57.32 (5) | nih.govdoaj.org |
| (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone | Indole Ring System | Sulfonyl-bound Phenyl Ring | 84.89 (7) | nih.govdoaj.org |
| (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Indole Mean Plane | 4-F-phenyl Ring | 111.5 (3) | scirp.org |
| 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole | Indole Ring System | Phenylsulfonyl Ring | 77.21 (8) - 89.26 (8) | nih.gov |
| 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one | Indole Ring System | Phenylsulfonyl Ring | 78.98 (7) - 80.48 (8) | nih.gov |
| 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone | Indole Ring System | Phenylsulfonyl Ring | 83.17 (13) | nih.gov |
This conformational data is crucial for computational modeling and for understanding how the shape of these molecules influences their reactivity and potential biological activity.
Advanced Spectroscopic and Characterization Techniques for 2 2 Indolyl 1 Phenylethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of an indole (B1671886) derivative, the signals are distributed in characteristic regions.
The indole NH proton typically appears as a broad singlet in the downfield region, often above δ 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. chemicalbook.com The protons on the aromatic portion of the indole ring generally resonate between δ 7.0 and δ 8.0 ppm. chemicalbook.comrsc.org The proton at the C3 position of the indole ring is characteristically observed as a singlet or a multiplet depending on substitution.
For the 1-phenylethanone moiety, the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the indole ring would be expected to appear as a singlet around δ 4.0-5.5 ppm. The aromatic protons of the phenyl ring typically show complex multiplets in the range of δ 7.2 to δ 8.0 ppm. The exact chemical shifts are influenced by the solvent and the presence of substituent groups on either the indole or the phenyl ring. rsc.org
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole N-H | > 8.0 | Broad Singlet |
| Phenyl Ar-H | 7.2 - 8.0 | Multiplet |
| Indole Ar-H | 7.0 - 8.0 | Multiplet |
| Methylene (-CH₂-) | 4.0 - 5.5 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The carbonyl carbon (C=O) of the ketone is a key diagnostic signal, appearing significantly downfield, typically in the range of δ 190-210 ppm. libretexts.org
The carbons of the indole ring have characteristic chemical shifts. The C2 carbon, being attached to the nitrogen and the side chain, and C8a (the carbon at the ring junction next to the nitrogen) typically resonate between δ 125 and 140 ppm. clockss.org The other aromatic carbons of the indole and phenyl rings generally appear in the δ 110-150 ppm region. libretexts.orgoregonstate.edulibretexts.org The methylene carbon (CH₂) signal is expected in the aliphatic region, typically between δ 30-50 ppm. oregonstate.edu
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O | 190 - 210 |
| Aromatic/Indole C | 110 - 150 |
| Methylene (-CH₂-) | 30 - 50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2-(2-Indolyl)-1-phenylethanone, common fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the methylene bridge, leading to characteristic fragment ions. The indole moiety is known to produce a stable radical cation, often observed as the base peak in the spectrum. researchgate.net For instance, the indole moiety can form a prominent fragment at m/z 130 (for C₉H₈N⁺). researchgate.net Other significant fragments would correspond to the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77. Analysis of these fragments helps to piece together the molecular structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound would be dominated by two key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected in the region of 1670-1710 cm⁻¹. ias.ac.inmdpi.com The N-H stretching vibration of the indole ring typically appears as a sharp to medium band around 3300-3400 cm⁻¹. researchgate.net Other characteristic absorptions include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations for the aromatic rings (in the 1450-1620 cm⁻¹ region). researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ketone C=O | Stretch | 1670 - 1710 |
| Aromatic C=C | Stretch | 1450 - 1620 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation.
For a compound like this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the indole ring system and the orientation of the phenylethanone substituent relative to the indole ring. For example, in the crystal structure of the related 2-(2H-Indazol-2-yl)-1-phenylethanone, the analysis revealed the dihedral angles between the phenyl and indazole rings. nih.gov Similarly, for the indole derivative, this technique would show how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the indole N-H group and the carbonyl oxygen, or π-π stacking interactions between the aromatic rings. nih.gov Such information is critical for understanding the solid-state properties of the material.
Crystal Packing and Intermolecular Interaction Analysis (e.g., hydrogen bonding, C-H...π interactions)
The precise crystal structure of this compound has not been extensively detailed in publicly available crystallographic databases. However, a comprehensive analysis of its functional groups—an indole ring, a phenyl ring, and a ketone linker—along with crystallographic data from closely related indole and indazole derivatives, allows for a robust prediction of its solid-state packing and the key intermolecular interactions that govern its supramolecular architecture.
The molecular structure features key sites for intermolecular interactions: the N-H group of the indole ring acts as a classic hydrogen bond donor, the carbonyl oxygen (C=O) is a primary hydrogen bond acceptor, and both the indole and phenyl aromatic systems are capable of participating in weaker π-based interactions.
Hydrogen Bonding:
The most significant interaction anticipated in the crystal lattice of this compound is the hydrogen bond between the indole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule. This N-H···O=C interaction is a predominant and structure-directing force in the crystals of many related indolyl-ketone compounds. These bonds are strong enough to organize molecules into distinct motifs, such as chains or dimers. For example, in the crystal structures of various indole derivatives, N-H···O bonds are consistently observed to form inversion dimers, creating stable R²₂(10) ring motifs. The formation of these hydrogen bonds is a critical factor in the thermal stability of polymers containing similar indole-ketone functionalities.
C-H...π Interactions:
In addition to classical hydrogen bonding, weaker C-H...π interactions are expected to play a crucial role in consolidating the crystal packing. In these interactions, aromatic C-H bonds from either the indole or phenyl rings can act as weak hydrogen bond donors, with the electron-rich π-cloud of an adjacent aromatic ring serving as the acceptor. Studies on various indole derivatives confirm the prevalence of such interactions, which help to organize the molecules into more complex three-dimensional networks. For instance, the packing in some structures is consolidated by C-H...π bonds where a benzene (B151609) ring C-H group interacts with the five-membered ring of an adjacent indole moiety.
π-π Stacking Interactions:
The interplay of these varied interactions—strong N-H···O hydrogen bonds forming primary structural motifs, supported and interconnected by a network of weaker C-H...π and π-π stacking interactions—defines the ultimate crystal packing of this compound and its derivatives.
Interactive Data Tables
The following tables summarize the typical geometric parameters for the types of intermolecular interactions discussed, based on data from analogous and related structures.
Table 1: Typical Geometries of Intermolecular Interactions in Indole Derivatives This table presents generalized data from related crystal structures to illustrate common interaction parameters.
| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |
| N-H···O Hydrogen Bond | Indole N-H | Carbonyl C=O | 150-175 | 1.9 - 2.2 | 2.8 - 3.1 |
| C-H···π Interaction | Phenyl C-H | Indole Ring (Centroid) | 130-160 | 2.6 - 2.9 | 3.4 - 3.8 |
| C-H···π Interaction | Indole C-H | Phenyl Ring (Centroid) | 130-160 | 2.7 - 3.0 | 3.5 - 3.9 |
| π-π Stacking | Indole Ring | Phenyl Ring | - | - | 3.7 - 3.9 (Centroid-Centroid) |
Table 2: Observed Intermolecular Interactions in an Analogous Indazole Ketone Data derived from the crystal structure of 2-(2H-Indazol-2-yl)-1-phenylethanone, a structural isomer of the title compound. This data provides a concrete example of the types and geometries of interactions that can be expected.
| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| C-H···O | C10A-H10A···O1B | 2.59 | 3.455 (3) | 155 |
| C-H···N | C13B-H13B···N1A | 2.62 | 3.473 (3) | 152 |
| C-H···π | C7B-H7B···Cg1A | 2.83 | 3.746 (3) | 163 |
(Cg1A refers to the centroid of the phenyl ring of molecule A)
Computational Chemistry and Theoretical Studies of 2 2 Indolyl 1 Phenylethanone
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For a molecule like 2-(2-Indolyl)-1-phenylethanone, DFT is instrumental in understanding its fundamental properties.
Geometry Optimization and Electronic Structure Analysis
A crucial first step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are adjusted to find the minimum energy conformation. This process reveals a non-planar structure, with the degree of planarity influenced by the rotational freedom around the bond connecting the indole (B1671886) and phenylethanone groups. For similar indole derivatives, DFT calculations have shown that the indole ring itself is essentially planar. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for an Indole Derivative
| Parameter | Value (Å or °) |
|---|---|
| C-C (indole ring avg.) | 1.40 |
| C-N (indole ring avg.) | 1.38 |
| C=O (carbonyl) | 1.23 |
| C-C (phenyl ring avg.) | 1.39 |
| Dihedral Angle (Indole-C-C=O) | ~45-60 |
Note: These are typical values for related structures and serve for illustrative purposes.
Upon obtaining the optimized geometry, the electronic structure can be analyzed. This includes the distribution of electron density and the characterization of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate an electron, while the LUMO is related to the ability to accept an electron. mdpi.com For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole ring, which is a characteristic feature of indole derivatives. acs.org Conversely, the LUMO is likely to be centered on the phenylethanone moiety, particularly the carbonyl group and the phenyl ring, which act as electron-accepting regions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. acs.org A smaller gap generally implies higher reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for an Indole Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.3 |
Note: These values are illustrative and can vary based on the specific compound and computational method.
Prediction of Spectroscopic Properties
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly employed to calculate the electronic absorption spectra (UV-Vis). For this compound, TD-DFT would likely predict strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic indole and phenyl rings.
Furthermore, the vibrational frequencies (infrared and Raman spectra) can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretch of the ketone, the N-H stretch of the indole, and the various C-H and C-C stretching and bending modes of the aromatic rings. While there can be systematic errors in the calculated frequencies, they can often be corrected using empirical scaling factors.
Mechanistic Insights through Transition State Modeling and Reaction Energy Profiles
DFT is invaluable for elucidating reaction mechanisms. By modeling the transition states and calculating the activation energies, a detailed reaction energy profile can be constructed. mdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can identify the most plausible pathways. For instance, in a potential synthesis involving the Friedel-Crafts acylation of indole, DFT could be used to model the intermediates and transition states, providing insight into the regioselectivity of the reaction.
Theoretical Exploration of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the structure and properties of molecules and their assemblies. mdpi.com For this compound, intramolecular non-covalent interactions, such as hydrogen bonding (if a suitable donor/acceptor is present) and π-π stacking between the indole and phenyl rings, can influence its preferred conformation. Intermolecular non-covalent interactions are critical for understanding its behavior in the solid state and in solution. Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern the molecule's structure and interactions. mdpi.com
Quantum Chemical Exploration of Reactivity Descriptors
Based on the electronic structure obtained from DFT calculations, various quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of different aspects of chemical reactivity.
Table 3: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ2/(2η) | Propensity to accept electrons |
These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, the electrophilicity index can predict the molecule's ability to act as an electrophile. nih.gov By analyzing these descriptors, one can gain a more nuanced understanding of the chemical nature of this compound and predict its behavior in various chemical environments.
Applications in Organic Synthesis and Materials Science
Potential in Advanced Materials Science Applications (excluding biological/medical)
There is a lack of research on the potential of 2-(2-Indolyl)-1-phenylethanone in advanced materials science applications.
No studies have been found that report the integration of This compound into polymer formulations for the enhancement of material properties.
The development of photoactive or optoelectronic materials based on This compound has not been described in the available scientific literature. While some indole (B1671886) derivatives are explored for such applications, this specific compound is not among them.
Catalytic Applications in Organic Transformations
There are no documented catalytic applications of This compound in organic transformations. The existing literature on indole-based catalysts does not mention this particular molecule.
Future Research Directions and Outlook for 2 2 Indolyl 1 Phenylethanone
Development of Novel and Highly Efficient Synthetic Routes
While established methods for the synthesis of indolyl ketones exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a critical research endeavor. Future efforts will likely focus on several key areas:
Catalytic C-H Functionalization: Direct C-H activation and functionalization of the indole (B1671886) ring or the phenyl group would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing step counts.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer advantages in terms of reaction speed, scalability, and safety. researchgate.net Developing continuous flow or microwave-assisted protocols for the synthesis of 2-(2-Indolyl)-1-phenylethanone and its derivatives could lead to more rapid and efficient production. researchgate.net
Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and catalysts with low toxicity will be a continuing trend. For instance, clay-catalyzed synthesis has been explored for related bis-indole derivatives, suggesting potential for greener routes. journalofchemistry.org
A comparative analysis of existing and potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for this compound and Derivatives
| Synthetic Strategy | Advantages | Disadvantages | Future Research Focus |
| Classical Condensations (e.g., Claisen-Schmidt) | Well-established, readily available starting materials. mdpi.com | Often require harsh conditions, can lead to side products. | Optimization for milder conditions and improved selectivity. |
| Fischer Indole Synthesis | Versatile for creating the indole core. journalofchemistry.orgrsc.org | Can require high temperatures and strong acids. | Development of milder catalysts and broader substrate scope. |
| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. rsc.org | Cost of palladium catalysts, potential for metal contamination. | Use of more abundant and less toxic metal catalysts (e.g., copper, iron). |
| C-H Activation/Functionalization | High atom economy, reduced synthetic steps. acs.org | Challenges in controlling regioselectivity. | Design of new ligands and catalysts for precise C-H bond targeting. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. researchgate.net | Requires specialized equipment. | Adaptation of existing batch syntheses to continuous flow systems. |
Exploration of Underutilized Reactivity Pathways and Transformations
The reactivity of this compound is not fully charted territory. The interplay between the electron-rich indole nucleus, the electrophilic carbonyl group, and the active methylene (B1212753) bridge presents opportunities for novel chemical transformations.
Future research should investigate:
Reactions at the Methylene Bridge: Beyond simple enolate chemistry, exploring radical-mediated reactions, asymmetric functionalization, and insertions into the C-H bonds of the methylene group could yield a diverse array of new derivatives.
Cyclization and Annulation Reactions: The bifunctional nature of the molecule makes it an ideal precursor for constructing more complex heterocyclic systems. Investigating intramolecular cyclizations to form fused ring systems or intermolecular annulations with various partners could lead to novel scaffolds. acs.orgbeilstein-journals.org
Reactivity towards Nitrosoalkenes: The reaction of indole derivatives with nitrosoalkenes has been shown to proceed via a hetero-Diels-Alder reaction, offering a pathway to complex oximes. researchgate.netnih.gov A detailed investigation of this reaction with this compound could uncover unique reactivity and products. researchgate.netnih.gov
Photochemical Transformations: The conjugated system within the molecule suggests potential for interesting photochemical reactivity. Exploring photochemical cyclizations, rearrangements, or additions could open up new synthetic avenues.
Design of Next-Generation Derivatives with Tunable Chemical Reactivity
The core structure of this compound is a versatile platform for creating derivatives with tailored properties. By systematically modifying the indole and phenyl rings, researchers can fine-tune the molecule's electronic and steric characteristics, thereby controlling its reactivity.
Key strategies for designing next-generation derivatives include:
Substitution on the Indole Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the indole nucleus can modulate the nucleophilicity of the ring and the reactivity of the adjacent methylene group. acs.org
Substitution on the Phenyl Ring: Altering the electronic nature of the phenyl ring will directly impact the electrophilicity of the carbonyl carbon, influencing its susceptibility to nucleophilic attack.
Hybrid Molecule Design: Incorporating other pharmacophores or functional moieties onto the this compound scaffold could lead to hybrid molecules with unique properties. For example, creating indole-chalcone hybrids has been a successful strategy in medicinal chemistry. mdpi.comacs.org
The potential for creating derivatives with tunable properties is vast, offering a rich field for synthetic exploration.
Advanced Mechanistic Elucidations through Integrated Experimental and Computational Approaches
A deep understanding of reaction mechanisms is fundamental to optimizing existing reactions and discovering new ones. Future research will benefit from a synergistic approach combining experimental and computational methods.
In-situ Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. acs.org
Isotopic Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for bond-forming and bond-breaking steps in a reaction mechanism.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the electronic structures of intermediates, complementing experimental findings. researchgate.netnih.gov Computational studies can help predict reactivity and guide the design of new experiments. researchgate.netnih.gov
An integrated approach, as outlined in Table 2, will be crucial for unraveling the complex reactivity of this compound and its derivatives.
Table 2: Integrated Approaches for Mechanistic Elucidation
| Technique | Information Gained | Synergy |
| Kinetic Studies | Reaction rates, rate laws, activation parameters. | Provides data for validating computational models. |
| In-situ Spectroscopy | Identification of intermediates, reaction progress. acs.org | Experimental observation of species predicted by DFT. |
| Isotopic Labeling | Tracing atomic pathways and bond rearrangements. | Confirms or refutes mechanistic pathways proposed by computational studies. |
| DFT Calculations | Transition state structures, energy profiles, electronic properties. researchgate.netnih.gov | Provides a theoretical framework to explain experimental observations. |
Expansion of Applications in Specialized Chemical Synthesis and Emerging Fields
While the primary focus of this article is on the fundamental chemistry of this compound, its potential applications as a building block in various fields warrant exploration.
Future research could focus on its use in:
Synthesis of Complex Natural Products: The indole motif is a core component of many alkaloids and other biologically active natural products. rsc.org this compound could serve as a key intermediate in the total synthesis of such complex molecules.
Development of Novel Ligands: The structure could be modified to create novel ligands for catalysis, potentially enabling new types of asymmetric transformations.
Materials Science: Indole-containing compounds have been investigated for their optical and electronic properties. acs.org Derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
Medicinal Chemistry: The indole nucleus is a well-known pharmacophore. rsc.orgnih.gov While outside the direct scope of this chemical analysis, the synthesis of novel derivatives will undoubtedly fuel further investigation into their potential biological activities. mdpi.comnih.gov
Q & A
Q. What are the optimal synthetic routes for 2-(2-Indolyl)-1-phenylethanone, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to introduce the indole and phenyl groups. Key parameters include:
- Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or palladium catalysts for cross-coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency, while inert atmospheres prevent oxidation .
- Temperature Control : Reactions often proceed at 80–120°C, with lower temperatures minimizing side reactions like indole ring decomposition .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, ketone carbonyl at δ 190–210 ppm) .
- FT-IR Spectroscopy : Confirms the carbonyl stretch (~1680–1720 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] for C₁₆H₁₃NO: calc. 235.0997, observed 235.1002) .
Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial arrangements. For example:
- Crystal System : Monoclinic (e.g., P2₁/n) with unit cell parameters (a = 9.44 Å, b = 17.96 Å, c = 13.94 Å) .
- Data Collection : Use a Rigaku diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω-scans for high-resolution data .
This method resolves stereochemical uncertainties, such as keto-enol tautomerism or substituent orientation .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the bioactivity of this compound derivatives?
- Methodological Answer : Computational workflows include:
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Simulates ligand-receptor interactions (e.g., with tyrosine kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .
- Validation : Compare docking scores (e.g., binding affinity ΔG) with experimental IC₅₀ values from enzyme assays .
These methods guide structural modifications to enhance target selectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Address discrepancies through:
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., SAR for antimicrobial vs. anticancer activity) .
- Experimental Replication : Standardize assays (e.g., MIC tests with consistent bacterial strains) to minimize variability .
- Computational Validation : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .
Contradictions in cytotoxicity may arise from differences in cell lines or assay protocols, requiring rigorous cross-validation .
Q. What advanced purification techniques isolate enantiomerically pure forms of this compound derivatives?
- Methodological Answer : Chiral resolution methods include:
- Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak® AD-H) and hexane/isopropanol mobile phases .
- Kinetic Resolution : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during synthesis .
- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Purity is verified via chiral HPLC (e.g., >99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
